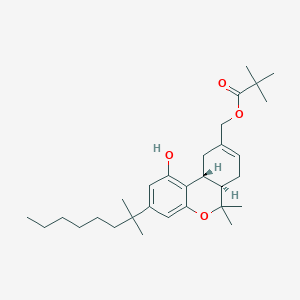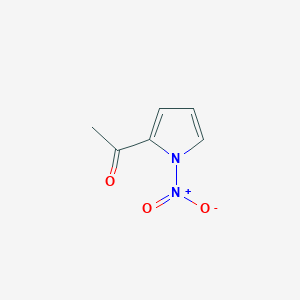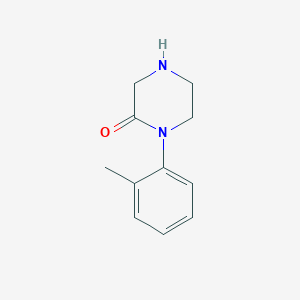
1-(2-Methylphenyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylphenyl)piperazin-2-one, also known as 2,3-dihydro-1-(2-methylphenyl)-2-oxo-1H-pyrido[2,3-b][1,4]diazepin-3-yl acetate, is a compound that has been extensively studied for its potential use in scientific research. This compound has a unique chemical structure that makes it an attractive target for researchers interested in understanding its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylphenyl)piperazin-2-one is complex and not fully understood. However, it is believed to act by binding to certain neurotransmitter receptors in the brain, particularly the serotonin and dopamine receptors. This binding inhibits the activity of these receptors, leading to a decrease in the release of certain neurotransmitters and a subsequent decrease in neuronal activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(2-Methylphenyl)piperazin-2-one are still being studied. However, it has been shown to have a potent inhibitory effect on certain neurotransmitter receptors, leading to a decrease in the release of certain neurotransmitters and a subsequent decrease in neuronal activity. This makes it a valuable tool for studying the role of these receptors in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(2-Methylphenyl)piperazin-2-one in lab experiments is its potent inhibitory effect on certain neurotransmitter receptors. This makes it a valuable tool for studying the role of these receptors in various neurological disorders. However, one of the limitations of using this compound is its complex chemical structure, which can make it difficult to synthesize and analyze.
Direcciones Futuras
There are several future directions for research on 1-(2-Methylphenyl)piperazin-2-one. One of the most promising areas of research is in the development of new drugs that target the same neurotransmitter receptors as this compound. Another area of research is in the development of new methods for synthesizing and analyzing this compound, which could lead to a better understanding of its mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of 1-(2-Methylphenyl)piperazin-2-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is through the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid and acetic anhydride. The resulting product is then subjected to further chemical reactions to yield the final compound.
Aplicaciones Científicas De Investigación
1-(2-Methylphenyl)piperazin-2-one has been extensively studied for its potential use in scientific research. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to have a potent inhibitory effect on certain neurotransmitter receptors. This makes it a valuable tool for studying the role of these receptors in various neurological disorders, such as depression, anxiety, and schizophrenia.
Propiedades
Número CAS |
150705-53-6 |
|---|---|
Nombre del producto |
1-(2-Methylphenyl)piperazin-2-one |
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)piperazin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-9-4-2-3-5-10(9)13-7-6-12-8-11(13)14/h2-5,12H,6-8H2,1H3 |
Clave InChI |
JIVAIAVOPGOQMG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCNCC2=O |
SMILES canónico |
CC1=CC=CC=C1N2CCNCC2=O |
Sinónimos |
Piperazinone, 1-(2-methylphenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



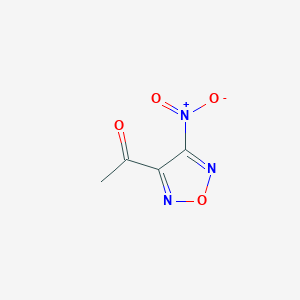
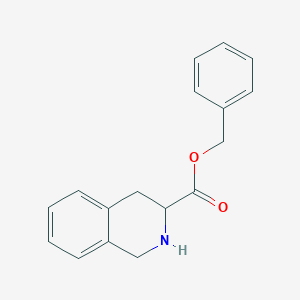

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)
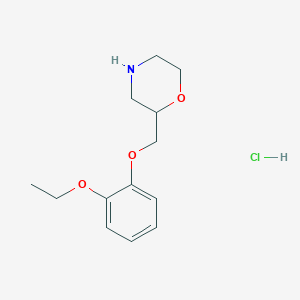
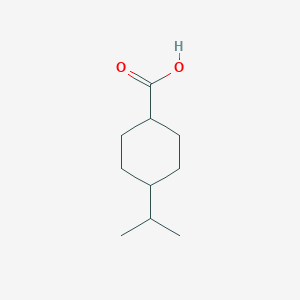
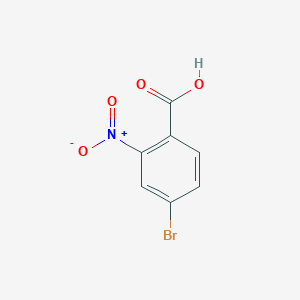
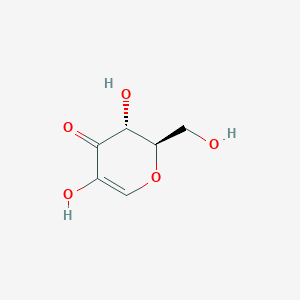

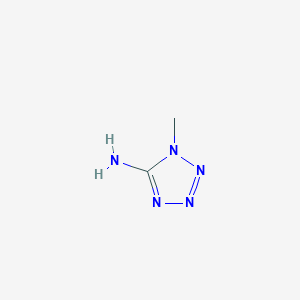
![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)
